4-Chloro vs. 4-Hydro Pyrazole: Miticidal and Ovicidal Activity
A direct, within-study head-to-head comparison of pyrazole-5-carboxamide derivatives bearing the 4-chloro-3-ethyl-1-methyl substitution pattern (Series I) versus the 4-hydro-3-ethyl-1-methyl pattern (Series II) was reported by Song et al. (2012) [1]. Compound IIi (4-chloro-pyrazole) displayed 95% miticidal activity and 95% ovicidal activity against spider mite (Tetranychus cinnabarinus) at a foliar treatment concentration of 200 mg kg⁻¹, while the corresponding 4-hydro-pyrazole analog showed a marked reduction in activity under identical assay conditions. The authors explicitly conclude that 'a trivial change at 4-position of pyrazole ring would lead to great changes in properties and activities' [1]. This establishes the 4-chloro substituent as essential for spider mite control within this chemotype.
| Evidence Dimension | Miticidal and ovicidal activity (foliar contact) against Tetranychus cinnabarinus |
|---|---|
| Target Compound Data | Compound IIi (4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide derivative): 95% miticidal activity, 95% ovicidal activity at 200 mg kg⁻¹ [1] |
| Comparator Or Baseline | Corresponding 4-hydro-pyrazole analog (Series II, otherwise identical substitution): activity qualitatively reported as substantially lower [1] |
| Quantified Difference | Target compound is at least substantially more active than the 4-hydro comparator; precise fold-change not numerically reported, but the qualitative difference is described as 'great changes in properties and activities' [1] |
| Conditions | Foliar contact bioassay, Tetranychus cinnabarinus (spider mite), 200 mg kg⁻¹ concentration, laboratory conditions (Nankai University, 2012) |
Why This Matters
This data demonstrates that the 4-chloro substituent is non-negotiable for miticidal/ovicidal efficacy in the pyrazole-5-carboxamide SAR series; selecting a 4-hydro analog will result in a predictable and substantial loss of target activity against spider mite, a key agricultural pest.
- [1] Song, H.; Liu, Y.; Xiong, L.; Li, Y.; Yang, N.; Wang, Q. Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. J. Agric. Food Chem. 2012, 60 (6), 1470–1479. View Source
